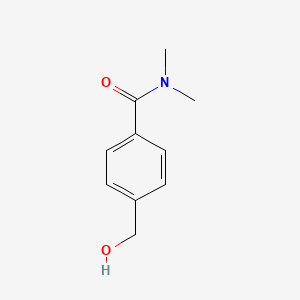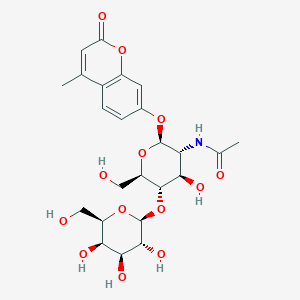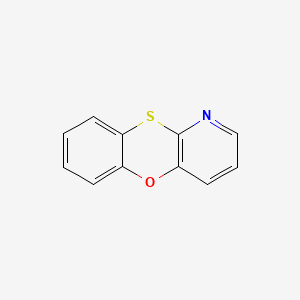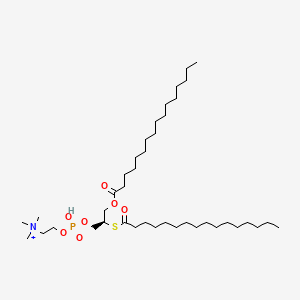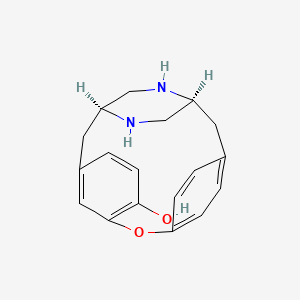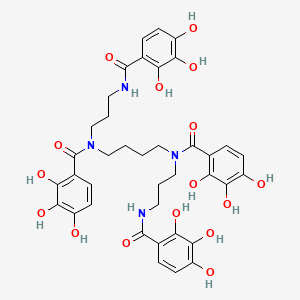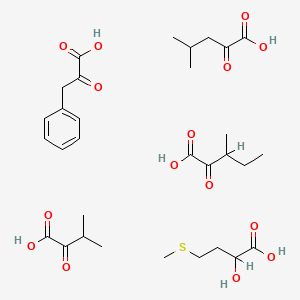![molecular formula C15H16N2O5S B1211304 2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester](/img/structure/B1211304.png)
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester is a monocarboxylic acid.
Applications De Recherche Scientifique
Luminescent Properties
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester, as part of the pyridylthiazole family, exhibits notable absorption, fluorescence, and fluorescence excitation spectra in aqueous solutions. These compounds are particularly interesting for their high fluorescence quantum yields, large Stokes shift values, and potential applications in metal sensing and laser dyes. The stability of the conformers, either cisoid or transoid, depends on their protonation state (Grummt et al., 2007).
Synthesis of Heterocyclic Compounds
This chemical has been utilized in the synthesis of various heterocyclic compounds. For example, it can be involved in the formation of substituted pyridine derivatives, offering a pathway to explore new synthetic routes in organic chemistry (Prostakov et al., 1970). Additionally, its application in the condensation with salicylaldehydes leads to the creation of quinoline derivatives, which can have implications in the study of thyroid function (Ukrainets et al., 1997).
Catalysis and Synthesis of Piperidine Derivatives
The compound serves as a valuable building block in the synthesis of new polyfunctionalized piperidine derivatives, particularly through copper-catalyzed reactions. This regioselective introduction of functional groups into pyridine derivatives is crucial for developing unconventional substitution patterns in piperidine synthesis (Crotti et al., 2011).
Synthesis of Antimicrobial Agents
Research has explored its use in the synthesis of Schiff base esters, demonstrating potential antimicrobial and chemotherapeutic properties. These compounds, particularly those with shorter and medium-chain fatty acids, have shown efficacy against various bacterial, fungal strains, and tumor cell lines (Mohini et al., 2013).
Propriétés
Nom du produit |
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester |
|---|---|
Formule moléculaire |
C15H16N2O5S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
methyl 2-[4-(pyridin-4-ylmethylsulfamoyl)phenoxy]acetate |
InChI |
InChI=1S/C15H16N2O5S/c1-21-15(18)11-22-13-2-4-14(5-3-13)23(19,20)17-10-12-6-8-16-9-7-12/h2-9,17H,10-11H2,1H3 |
Clé InChI |
KWOPGQHDAHERLP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



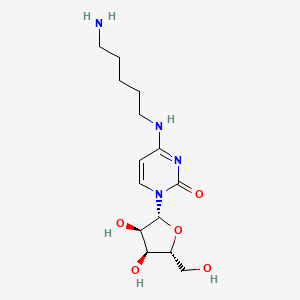
![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1211222.png)
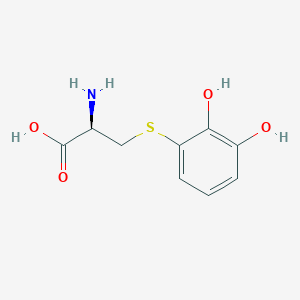
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1211228.png)
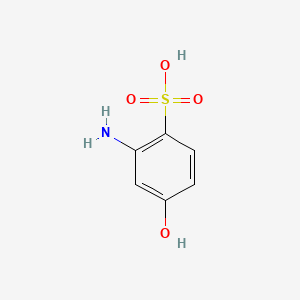
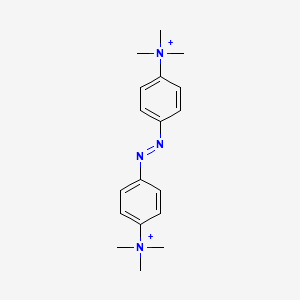
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
